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Methyl octanoate, also known as methyl caprylate, is a model compound for biodiesel research. Its basic

identifiers and key phase change data are summarized below.

Table 1: Compound Identification [1]

Property Value

Chemical Name Methyl octanoate

Synonyms Methyl caprylate; Caprylic acid methyl ester

CAS Registry Number 111-11-5

Molecular Formula C₉H₁₈O₂

Molecular Weight 158.2380 g/mol

Table 2: Phase Change Data [1]

Property Value / Range Units Method / Notes

Boiling Point (Tboil) 466.1 - 467.7 K Multiple literature sources
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Property Value / Range Units Method / Notes

Melting Point (Tfus) 236.5 K Uncertainty assigned by TRC = 0.05 K

Enthalpy of Vaporization (ΔvapH°) 57 ± 2 kJ/mol Average of 6 values

Experimental Data and Enthalpy of Vaporization

The enthalpy of vaporization has been measured under various conditions, which is critical for understanding

its energy behavior.

Table 3: Enthalpy of Vaporization (ΔvapH) at Different Temperatures [1]

ΔvapH (kJ/mol) Temperature (K) Method Reference

53.3 350 N/A van Genderen et al., 2002

52.6 ± 0.1 363 N/A van Genderen et al., 2002

55.94 293 V Scott et al., 1952

Analytical Protocol for Plasma Analysis

A sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method was developed to analyze octanoate

enrichment in human plasma for stable isotope tracer studies, offering significant improvement over the

traditional gold-standard method [2].

Derivatization Method: The protocol uses direct transesterification in plasma with isobutanol,
which reduces analyte volatility and minimizes contamination risks compared to methyl esterification

[2].
Key Steps: The workflow involves sample preparation, derivatization, extraction, and GC-MS

analysis, as illustrated below:
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Sample Preparation

Derivatization with Isobutanol

Liquid-Liquid Extraction

GC-MS Analysis

Click to download full resolution via product page

Experimental workflow for octanoate analysis in plasma.

Performance: This method achieves a Lower Limit of Quantification (LLOQ) of 0.43 μM, about 20
times more sensitive than methyl esterification, with good precision (CV < 9.3%) [2].

Oxidation and Combustion Kinetics

Methyl octanoate is a surrogate for studying biodiesel combustion. Experimental and kinetic modeling

research has been conducted in opposed-flow diffusion flames and jet-stirred reactors [3].

Experimental Conditions: Oxidation was studied at atmospheric pressure (0.101 MPa),

temperatures from 800 to 1350 K, and equivalence ratios (φ) from 0.5 to 2 [3].
Key Finding: The oxidation does not exhibit low-temperature or Negative Temperature
Coefficient (NTC) behavior. Hot ignition occurs at approximately 800 K [3].
Kinetic Model: A detailed chemical kinetic model was developed, consisting of 383 chemical
species and 2,781 reactions, showing good agreement with experimental data [3].

The decomposition of methyl octanoate hydroperoxides follows known pathways, producing various

volatile compounds. The diagram below outlines the primary and secondary volatile decomposition products

from these hydroperoxides.
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Methyl Octanoate
Hydroperoxides

Primary Volatiles:
• Aldehydes (e.g., C7, C8)

• Esters (e.g., Methyl octanoate)

Secondary Volatiles:
• Acids

• Oxygenates

Further Reactions:
• Dimerization
• Cyclization
• Epoxidation

Click to download full resolution via product page

Volatile decomposition pathways from hydroperoxides.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b576137#methyl-octanoate-

thermochemistry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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